molecular formula C12H12N2O3 B6385737 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111108-67-8

5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385737
CAS RN: 1111108-67-8
M. Wt: 232.23 g/mol
InChI Key: JBWVXZXYLVVUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, also known as 5-DHP, is an organic compound with a molecular formula of C9H10N2O3. It is a colourless solid with a melting point of 99–101 °C. 5-DHP is a versatile intermediate for the synthesis of a variety of organic compounds, and has been used in the synthesis of anti-inflammatory agents, antibiotics, and antifungal agents.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood, however it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have antioxidant and anti-cancer properties. Additionally, 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been shown to have an immunomodulatory effect, and to possess anti-allergic and anti-asthmatic properties.

Advantages and Limitations for Lab Experiments

The use of 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and can be stored at room temperature. Additionally, it is relatively stable and can be used in a variety of reactions. However, it is important to note that 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is a toxic compound and should be handled with caution.

Future Directions

The use of 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is likely to continue to grow in the future. Potential future applications may include the synthesis of new pharmaceuticals, the development of new anti-inflammatory agents, and the development of new antibiotics and antifungal agents. Additionally, 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% may be used in the synthesis of new natural products, such as flavonoids and terpenes. Finally, further research into the biochemical and physiological effects of 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% may lead to the discovery of new therapeutic applications.

Synthesis Methods

5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% can be synthesized by a variety of methods, including the reaction of 3,5-dimethoxyphenol and 2-hydroxy-5-nitropyrimidine in the presence of an acid catalyst. This reaction is carried out at temperatures of 80-90 °C, and yields 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in a yield of 95%.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of a variety of organic compounds, including anti-inflammatory agents, antibiotics, and antifungal agents. It has also been used in the synthesis of a range of natural products such as flavonoids and terpenes. Additionally, 5-(3,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of a range of pharmaceuticals, including antiepileptic drugs, antimalarial drugs, and anti-cancer drugs.

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-3-8(4-11(5-10)17-2)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWVXZXYLVVUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CNC(=O)N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686841
Record name 5-(3,5-Dimethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111108-67-8
Record name 5-(3,5-Dimethoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111108-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dimethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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